molecular formula C10H11NO3 B13934556 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol

2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B13934556
M. Wt: 193.20 g/mol
InChI Key: AQYZNAXKHBGYEA-UHFFFAOYSA-N
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Description

2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H11NO3 It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) on a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the nitration of 5,6,7,8-tetrahydronaphthalen-1-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group (e.g., ketone) using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol.

    Oxidation: 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can also form hydrogen bonds with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Naphthol: Contains a hydroxyl group but lacks the tetrahydronaphthalene ring system, resulting in different chemical properties.

    2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol: Formed by the reduction of the nitro group in 2-Nitro-5,6,7,8-tetrahydronaphthalen-1-ol, with different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both nitro and hydroxyl groups on a tetrahydronaphthalene ring system. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-nitro-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H11NO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h5-6,12H,1-4H2

InChI Key

AQYZNAXKHBGYEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2O)[N+](=O)[O-]

Origin of Product

United States

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